2-(3-Cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Description
The compound 2-(3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid belongs to the pyrazolo[3,4-b]pyridine class, characterized by a bicyclic heteroaromatic core. Its molecular formula is C₁₄H₁₄F₃N₃O₂, with a calculated molecular weight of 313.28 g/mol. The structure features a cyclopropyl group at position 3, an ethyl group at position 6, and a trifluoromethyl group at position 4, with an acetic acid substituent at the pyrazole nitrogen (N1) . The compound is typically reported with 95% purity and is utilized in medicinal chemistry research, likely as a precursor for bioactive molecules .
Properties
IUPAC Name |
2-[3-cyclopropyl-6-ethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c1-2-8-5-9(14(15,16)17)11-12(7-3-4-7)19-20(6-10(21)22)13(11)18-8/h5,7H,2-4,6H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYSIDBOBXQTPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)CC(=O)O)C3CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or cyclopropyl halides.
Addition of the ethyl group: Alkylation reactions using ethyl halides in the presence of a base can introduce the ethyl group.
Incorporation of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the acetic acid moiety: This can be achieved through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s synthetic precursors (e.g., ethyl ester analogs) undergo hydrolysis to yield the acetic acid functional group. For example:
Reaction:
Ethyl ester precursor + H₂O (acidic/basic conditions) → 2-(3-Cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
| Condition | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| NaOH (1M), reflux | None | 85–92 | |
| HCl (2M), 80°C | None | 78–84 |
This reaction is critical in medicinal chemistry to generate bioactive carboxylic acid derivatives.
Amide Formation
The carboxylic acid reacts with amines to form amides, enhancing bioavailability or enabling conjugation:
Reaction:
Acetic acid derivative + R-NH₂ → Amide derivative
| Amine | Coupling Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylamine | EDC/HOBt | DMF | 88 | |
| 4-Aminopyridine | DCC | THF | 75 |
EDC/HOBt and DCC are standard coupling agents for carbodiimide-mediated amidation .
Electrophilic Aromatic Substitution
The pyrazolo[3,4-b]pyridine core undergoes electrophilic substitution at electron-rich positions (e.g., C-5), influenced by the trifluoromethyl group’s electron-withdrawing effect:
Reaction:
Parent compound + Electrophile (e.g., NO₂⁺, Br⁺) → Substituted product
| Electrophile | Condition | Position | Yield (%) | Reference |
|---|---|---|---|---|
| Bromine | FeBr₃, 50°C | C-5 | 63 | |
| Nitronium ion | HNO₃/H₂SO₄, 0°C | C-5 | 58 |
Salt Formation
The carboxylic acid forms salts with inorganic/organic bases, improving solubility for pharmacological applications:
Reaction:
Acetic acid derivative + Base → Salt
| Base | Solvent | Application | Reference |
|---|---|---|---|
| Sodium hydroxide | H₂O/EtOH | Injectable formulations | |
| Triethylamine | CH₂Cl₂ | Organic synthesis |
Decarboxylation
Under high temperatures or oxidative conditions, decarboxylation removes the carboxylic acid group:
Reaction:
Acetic acid derivative → Pyrazolo[3,4-b]pyridine + CO₂
| Condition | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| CuO, 200°C | None | 70 | |
| Pyridine, reflux | None | 65 |
Functional Group Transformations
-
Esterification: Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters.
-
Reduction: The trifluoromethyl group remains inert, but the pyridine ring can be hydrogenated under catalytic hydrogenation .
Key Reaction Mechanisms
-
Amidation: Proceeds via activation of the carboxylic acid to an intermediate acyl chloride or mixed anhydride, followed by nucleophilic attack by the amine .
-
Electrophilic Substitution: Directed by the electron-deficient pyridine ring, with the trifluoromethyl group stabilizing intermediate carbocations .
Stability Under Reaction Conditions
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit anti-inflammatory properties. This compound has been studied for its potential to inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases. Studies have shown that compounds with similar structures can reduce pro-inflammatory cytokines, thus alleviating symptoms associated with inflammation.
2. Anticancer Properties
There is growing interest in the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. Preliminary studies suggest that 2-(3-Cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A notable study demonstrated its effectiveness against colorectal cancer cells, highlighting its potential as a chemotherapeutic agent.
3. Neuroprotective Effects
Neuroprotective properties have been attributed to certain pyrazolo[3,4-b]pyridine compounds. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress. This compound could be explored for applications in neurodegenerative diseases such as Alzheimer's and Parkinson's, where protection against neuronal damage is crucial.
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of arthritis, the administration of this compound resulted in a significant decrease in joint swelling and pain compared to the control group. The study measured levels of inflammatory markers such as TNF-alpha and IL-6, which were notably reduced in treated subjects.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of this compound was conducted using human colorectal cancer cells (HCT116). The results indicated that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability and increased apoptosis rates. Mechanistic studies suggested that the compound activates caspase pathways involved in programmed cell death.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse pharmacological properties influenced by substituent variations. Below is a detailed comparison of the target compound with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity :
- The cyclopropyl group at position 3 (target compound) provides steric bulk and metabolic stability compared to smaller groups like methyl .
- Ethyl vs. Aromatic Substituents : The 6-ethyl group (target) offers moderate hydrophobicity, whereas phenyl or thiophene groups (analogs) increase lipophilicity or polarizability, respectively .
Electronic Modifications :
- The trifluoromethyl (CF₃) group at position 4 is electron-withdrawing, enhancing electrophilic character and resistance to oxidative metabolism .
- Replacement of CF₃ with difluoromethyl (CHF₂) (e.g., in ) reduces steric hindrance while retaining electronic effects.
Functional Group Impact :
- The acetic acid moiety at N1 improves solubility and serves as a handle for further derivatization (e.g., amide formation) .
Research Implications:
- Medicinal Chemistry : The pyrazolo[3,4-b]pyridine scaffold is prevalent in kinase inhibitors due to its ability to mimic purine binding . Modifications at positions 3, 4, and 6 are critical for target affinity and selectivity.
- SAR Studies : The target compound’s cyclopropyl and ethyl groups balance steric and hydrophobic effects, making it a candidate for optimizing pharmacokinetic profiles .
Biological Activity
2-(3-Cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula: C14H14F3N3O2
- CAS Number: 1018125-49-9
- Molar Mass: 313.28 g/mol
The compound features a pyrazolo[3,4-b]pyridine core, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on specific kinases. For instance, certain derivatives have shown potent inhibition of Class I PI3-kinase enzymes, particularly the PI3K-a isoform, which is crucial in cancer cell proliferation pathways . The inhibition of these pathways suggests potential applications in cancer therapy.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For example:
- Case Study 1: A derivative demonstrated IC50 values in the low nanomolar range against various cancer cell lines, indicating strong cytotoxic effects. This suggests that modifications on the pyrazolo structure can enhance its potency against tumor cells .
Anti-inflammatory Effects
The compound's structural features may also contribute to anti-inflammatory effects. Research has shown that related compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses, making them candidates for treating diseases like rheumatoid arthritis and inflammatory bowel disease .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
- Absorption: Preliminary studies suggest good oral bioavailability.
- Metabolism: The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
- Toxicity: Toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further studies are necessary to fully understand its toxicity mechanisms.
Comparative Data Table
| Activity Type | Compound | IC50 (µM) | Notes |
|---|---|---|---|
| Anticancer | Derivative A | 0.005 | Potent against non-small cell lung cancer |
| Anti-inflammatory | Derivative B | 0.01 | Inhibits TNF-alpha production |
| Kinase Inhibition | 2-(...) | 0.002 | Selective for PI3K-a isoform |
Q & A
Q. What interdisciplinary methods are critical for scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Continuous-flow reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclopropanation) .
- Chiral chromatography : Use amylose- or cellulose-based columns to resolve enantiomers post-synthesis .
- Process control algorithms : Implement PID controllers to maintain pH/temperature within narrow ranges during scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
